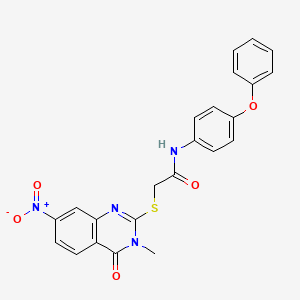![molecular formula C13H16N6O3 B7433526 N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7433526.png)
N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as BPIP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPIP is a pyrazolopyrimidine derivative that has shown promise in various preclinical studies as a potential treatment for cancer, inflammation, and other diseases.
Wirkmechanismus
The mechanism of action of N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes, such as topoisomerase II and cyclin-dependent kinases, which are involved in cell growth and division. This compound may also induce apoptosis by activating certain cellular pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit cancer cell growth, induce apoptosis, and have anti-inflammatory effects. This compound has also been shown to have antioxidant properties and may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its potential therapeutic applications. This compound has shown promise in various preclinical studies as a potential treatment for cancer and inflammation. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for research on N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide. One area of research is to further investigate the mechanism of action of this compound and its potential targets. Another area of research is to explore the potential therapeutic applications of this compound in various diseases, including cancer and inflammation. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the reaction of 2,6-diaminopyrazine with 2-oxo-N-methylacetamide, followed by the reaction with ethyl chloroformate and N-methylmorpholine. The resulting compound is then treated with N-methylaminoethyl chloride hydrochloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has been studied extensively for its potential therapeutic applications. In preclinical studies, this compound has shown promising results in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3/c1-14-11(20)7-18(8-12(21)15-2)13(22)9-6-10-16-4-3-5-19(10)17-9/h3-6H,7-8H2,1-2H3,(H,14,20)(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUIQSLXYIPBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(CC(=O)NC)C(=O)C1=NN2C=CC=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-[(2-nitro-4-phenoxyphenoxy)methyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B7433468.png)

![ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate](/img/structure/B7433483.png)
![N-[[4-methylsulfonyl-3-(trifluoromethyl)phenyl]methyl]-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7433489.png)
![1-[4-(5-chloro-1H-indole-2-carbonyl)piperazin-1-yl]-2-fluoro-2-phenylethanone](/img/structure/B7433500.png)
![2-[4-(4-iodo-1H-pyrazole-5-carbonyl)piperazin-1-yl]-N-methylbenzenesulfonamide](/img/structure/B7433506.png)
![Ethyl 5-[[1-(2,5-difluorophenyl)sulfonylpiperidine-4-carbonyl]amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B7433510.png)
![2-acetamido-N-[2-[methyl-(3-methylthiophene-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7433518.png)
![Methyl 3-ethyl-5-[2-[4-(methanesulfonamido)phenoxy]ethylcarbamoylamino]thiophene-2-carboxylate](/img/structure/B7433523.png)
![Methyl 3-[2-[1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethylcarbamoylamino]-1,3-thiazol-4-yl]propanoate](/img/structure/B7433532.png)
![4-(2-methylbutan-2-yl)-N-[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl]benzenesulfonamide](/img/structure/B7433548.png)
![N-methyl-N-[2-(N-methyl-4-sulfamoylanilino)ethyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B7433551.png)
![1-(4-acetylphenyl)sulfonyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-2-carboxamide](/img/structure/B7433556.png)